molecular formula C10H12F3NO B8246864 2-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-ol

2-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-ol

Cat. No.: B8246864
M. Wt: 219.20 g/mol
InChI Key: YFXZSOLFHNJVPW-UHFFFAOYSA-N
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Description

2-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-ol is an organic compound with a complex structure that includes a benzene ring substituted with a hydroxy group, a trifluoromethyl group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-ol typically involves multi-step organic reactions. One common method includes the nitration of a suitable benzene derivative followed by reduction to introduce the amine group. The hydroxy and trifluoromethyl groups are then introduced through specific substitution reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation and advanced purification methods like recrystallization and chromatography are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the amine group may produce secondary amines .

Scientific Research Applications

2-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxy and amine groups can form hydrogen bonds with biological molecules, influencing their activity. The trifluoromethyl group can enhance the compound’s stability and bioavailability .

Properties

IUPAC Name

2-[3-amino-5-(trifluoromethyl)phenyl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c1-9(2,15)6-3-7(10(11,12)13)5-8(14)4-6/h3-5,15H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXZSOLFHNJVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)N)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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